molecular formula C12H16O4 B1274126 (4-Butoxyphenoxy)acetic acid CAS No. 38559-81-8

(4-Butoxyphenoxy)acetic acid

Cat. No. B1274126
CAS RN: 38559-81-8
M. Wt: 224.25 g/mol
InChI Key: CKROMSAARMUYAQ-UHFFFAOYSA-N
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Description

(4-Butoxyphenoxy)acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and structures that can be informative for understanding the behavior of similar compounds. For instance, the reaction of guanosine with 3,4-epoxy-1-butene in acetic acid leads to products of N-7 alkylation, which suggests that acetic acid can be involved in facilitating reactions with aromatic compounds, potentially relevant to the behavior of (4-Butoxyphenoxy)acetic acid in biological systems . Additionally, the crystal structure of a dicarboxylic acid derivative provides insights into the molecular conformation that could be similar to (4-Butoxyphenoxy)acetic acid, given the presence of aromatic rings and ester linkages in both molecules .

Synthesis Analysis

The synthesis of compounds related to (4-Butoxyphenoxy)acetic acid is not explicitly detailed in the provided papers. However, the synthesis of complex organic molecules often involves multi-step reactions, including the formation of ester linkages and the introduction of functional groups to aromatic systems. The synthesis of Bis[4-(4′-Carboxy-Butanoyloxy)-acetophenon azine] involves the formation of ester linkages and could serve as a model for the synthesis of (4-Butoxyphenoxy)acetic acid, where similar strategies might be employed .

Molecular Structure Analysis

The molecular structure of (4-Butoxyphenoxy)acetic acid can be inferred to some extent from the crystal structure of Bis[4-(4′-Carboxy-Butanoyloxy)-acetophenon azine]. The latter compound exhibits a non-planar conformation around its central azine bond and has phenyl rings that are not coplanar, which could suggest that (4-Butoxyphenoxy)acetic acid may also exhibit non-planar conformations due to the presence of the butoxy and phenoxy groups .

Chemical Reactions Analysis

The chemical reactions involving (4-Butoxyphenoxy)acetic acid are not directly reported in the papers. However, the reaction of guanosine with 3,4-epoxy-1-butene shows that epoxides can react with nucleophiles, which could be relevant if (4-Butoxyphenoxy)acetic acid were to undergo reactions involving its ester group or if it were to be synthesized from an epoxide precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Butoxyphenoxy)acetic acid are not described in the provided papers. However, the properties of organic compounds can often be predicted based on their functional groups and molecular structure. For example, the presence of the ester group in (4-Butoxyphenoxy)acetic acid suggests it would have certain solubility characteristics in polar solvents, and the aromatic ring could contribute to its UV absorption properties. The crystal structure analysis of a related compound indicates that molecular conformation can affect the crystal packing and, consequently, the melting point and solubility .

Scientific Research Applications

Environmental Remediation

  • Recovery of Rare Earths from Wastewater : A novel phenoxycarboxylic acid, 2-(4-butoxyphenoxy) acetic acid (BPAA), has been developed for the recovery of rare earth elements from industrial wastewater. BPAA shows advantages in extraction-precipitation processes, such as higher efficiency, larger processing capacity, lower energy consumption, and a simpler process. This strategy demonstrates the potential for sustainable rare earth recovery with minimal environmental impact (Ni et al., 2020).

Materials Engineering

  • Adsorption Thermodynamics : The adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, a nano-composite material, has been investigated. This study is significant in the context of using these materials for the adsorption of herbicides from aqueous solutions, which has implications for environmental clean-up and pollution control (Khan & Akhtar, 2011).

properties

IUPAC Name

2-(4-butoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-8-15-10-4-6-11(7-5-10)16-9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKROMSAARMUYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191883
Record name (4-Butoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butoxyphenoxy)acetic acid

CAS RN

38559-81-8
Record name 2-(4-Butoxyphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38559-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxyphenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Butoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-butoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Ni, Q Chen, Y Gao, X Guo, X Sun - Minerals Engineering, 2020 - Elsevier
Unlike the classic separation technologies, an extraction-precipitation strategy has been developed for the recovery of rare earth (RE) and from industrial wastewater using a novel …
Number of citations: 29 www.sciencedirect.com
C Liu, H Zhang, L Li, X Sun - Available at SSRN 3997623 - papers.ssrn.com
Extraction-precipitation method is a novel separation strategy, the new type of extraction-precipitant N-lauroyl sarcosine (NLSA) is synthesized. Through the study of its properties, it was …
Number of citations: 0 papers.ssrn.com
Q He, J Qiu, J Chen, M Zan, Y Xiao - Journal of Rare Earths, 2022 - Elsevier
Ion adsorption type rare earth ores (IATREOs) are a valuable strategic mineral resource in China, which feature a complete composition of fifteen rare earth elements and are rich in …
Number of citations: 37 www.sciencedirect.com
C Liu, H Zhang, B Luo, L Li, X Sun - Minerals Engineering, 2022 - Elsevier
Extraction-precipitation method is a novel separation strategy, a new extraction-precipitant N-lauroyl sarcosine (NLSA) is synthesized in this article. It was found that the extraction-…
Number of citations: 2 www.sciencedirect.com

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